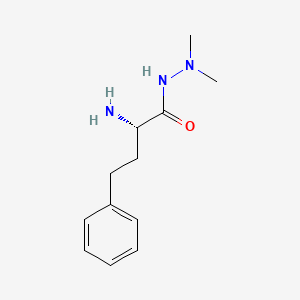![molecular formula C14H14FN B6632869 3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)
3-fluoro-N-[(3-methylphenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(3-methylphenyl)methyl]aniline is a chemical compound that is commonly used in scientific research. It is a member of the aniline family of compounds and is often referred to by its chemical formula, C14H14FN. This compound is of particular interest to researchers due to its unique properties and potential applications in a variety of fields.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(3-methylphenyl)methyl]aniline is not well understood. However, researchers believe that this compound may work by inhibiting certain enzymes or proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-fluoro-N-[(3-methylphenyl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in the body, which can be beneficial for individuals suffering from conditions such as arthritis. Additionally, this compound has been shown to have analgesic properties, which can help to reduce pain in individuals suffering from chronic pain conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-fluoro-N-[(3-methylphenyl)methyl]aniline in lab experiments is its unique properties. This compound has been shown to have a wide range of potential applications in various fields of research. However, there are also limitations to using this compound. For example, the synthesis of this compound can be complex and time-consuming, which can make it difficult to use in large-scale experiments.
Future Directions
There are many potential future directions for research involving 3-fluoro-N-[(3-methylphenyl)methyl]aniline. One area of interest is the development of new pharmaceuticals that utilize this compound. Additionally, researchers may continue to investigate the mechanism of action of this compound in order to better understand its potential applications. Finally, there may be opportunities to explore the use of this compound in other fields of research, such as materials science or environmental science.
Conclusion:
In conclusion, 3-fluoro-N-[(3-methylphenyl)methyl]aniline is a unique and versatile compound that has a wide range of potential applications in scientific research. While there are limitations to using this compound, its unique properties make it an attractive candidate for use in a variety of fields. As research in this area continues, it is likely that new applications and uses for this compound will be discovered.
Synthesis Methods
The synthesis of 3-fluoro-N-[(3-methylphenyl)methyl]aniline is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 3-methylbenzylamine with fluoroacetic acid in the presence of a catalyst. This reaction produces the desired compound along with several byproducts that must be removed through purification processes.
Scientific Research Applications
3-fluoro-N-[(3-methylphenyl)methyl]aniline has a wide range of applications in scientific research. One of the most common uses of this compound is in the development of new pharmaceuticals. Researchers have found that this compound has unique properties that make it an effective candidate for use in drug development.
properties
IUPAC Name |
3-fluoro-N-[(3-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFSQBIWNKAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[(3-methylphenyl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)


![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)

![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)

